
3,5-Difluoro-4-(2-methoxyethoxy)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-(2-methoxyethoxy)-phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms and a methoxyethoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(2-methoxyethoxy)-phenol typically involves the introduction of fluorine atoms and the methoxyethoxy group onto a phenol ring. One common method involves the reaction of 3,5-difluorophenol with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3,5-Difluoro-4-(2-methoxyethoxy)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine atoms and methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3,5-Difluoro-4-(2-methoxyethoxy)-phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,5-Difluoro-4-(2-methoxyethoxy)-phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methoxyethoxy group can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- 3,5-Difluoro-4-(2-methoxyethoxy)aniline
- 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid
- 3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde
Uniqueness
3,5-Difluoro-4-(2-methoxyethoxy)-phenol is unique due to its specific combination of fluorine atoms and the methoxyethoxy group, which imparts distinct chemical and biological properties
属性
分子式 |
C9H10F2O3 |
|---|---|
分子量 |
204.17 g/mol |
IUPAC 名称 |
3,5-difluoro-4-(2-methoxyethoxy)phenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5,12H,2-3H2,1H3 |
InChI 键 |
YYXYQODQMJDIGR-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(C=C(C=C1F)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



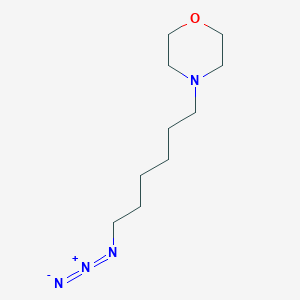
![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)

![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)


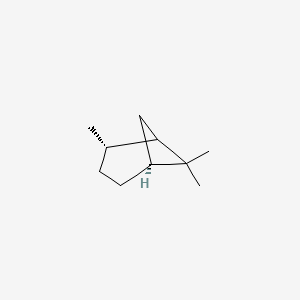
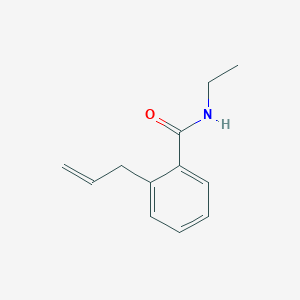
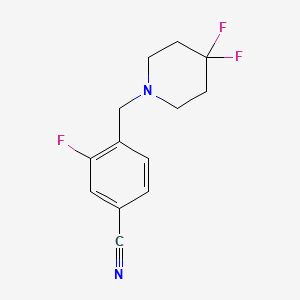
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
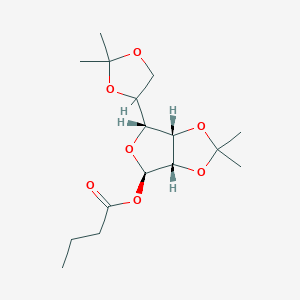
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
